molecular formula C18H18FN3O2 B11796131 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B11796131
M. Wt: 327.4 g/mol
InChI Key: RXLUJRPBMAJKRJ-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 4-fluorobenzylamine.

    Formation of Hydrazone: The first step involves the condensation of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.

    Substitution: Finally, the 4-fluorobenzylamine is introduced to the triazole ring through a substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.

    5-(3,4-Diethoxyphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole: This compound has a chlorine atom instead of a fluorine atom, which may influence its physicochemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C18H18FN3O2/c1-3-23-15-10-7-13(11-16(15)24-4-2)18-20-17(21-22-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

RXLUJRPBMAJKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)F)OCC

Origin of Product

United States

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